molecular formula C16H24N2O3 B11820623 tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate

tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate

Cat. No.: B11820623
M. Wt: 292.37 g/mol
InChI Key: BAPFWWAGELZULW-UHFFFAOYSA-N
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Description

tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate is a carbamate-protected amine derivative featuring a pyridine ring substituted with a methyl group at the 6-position and a ketone-containing pentyl chain. Its synthesis involves coupling 5-((tert-butoxycarbonyl)amino)pentanoic acid with a pyridine-based amine precursor using (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and N-methylmorpholine (NMM) in dimethylformamide (DMF) . This compound is utilized in bioconjugation strategies, such as the synthesis of biotin-CBT for phage-displayed peptide cyclization .

Properties

Molecular Formula

C16H24N2O3

Molecular Weight

292.37 g/mol

IUPAC Name

tert-butyl N-[5-(6-methylpyridin-3-yl)-5-oxopentyl]carbamate

InChI

InChI=1S/C16H24N2O3/c1-12-8-9-13(11-18-12)14(19)7-5-6-10-17-15(20)21-16(2,3)4/h8-9,11H,5-7,10H2,1-4H3,(H,17,20)

InChI Key

BAPFWWAGELZULW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CCCCNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate typically involves the reaction of 6-methylpyridin-3-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form N-oxides.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The carbamate group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

The compound has been studied for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Key areas of research include:

Inhibition of Key Enzymes

  • β-secretase Inhibition : This enzyme is crucial in the formation of amyloid plaques associated with Alzheimer's disease. Studies indicate that tert-butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate can inhibit β-secretase activity, potentially reducing amyloid beta aggregation.
  • Acetylcholinesterase Inhibition : The compound also shows promise in inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby enhancing cholinergic neurotransmission.

Antioxidant Properties

Research indicates that this compound may reduce oxidative stress markers. For instance, it has been shown to lower malondialdehyde levels in brain homogenates treated with neurotoxic agents, suggesting a protective effect against oxidative damage.

In Vitro Studies

A study assessed the effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). The results demonstrated a significant increase in cell viability compared to untreated controls, indicating its potential as a neuroprotective agent.

ActivityMeasurement MethodResult
Cell ViabilityMTT AssaySignificant increase compared to control

In Vivo Studies

In a scopolamine-induced model of Alzheimer's disease in rats, the compound was evaluated for its effects on cognitive function and oxidative stress. While it reduced malondialdehyde levels, the cognitive improvements were not statistically significant when compared to established treatments like galantamine.

Study TypeResult
In Vivo Cognitive FunctionNo significant improvement compared to galantamine
Oxidative Stress ReductionSignificant decrease in malondialdehyde levels

Mechanism of Action

The mechanism of action of tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyridine ring can also participate in π-π interactions with aromatic residues, enhancing binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Substituent Variations

The target compound’s key distinguishing features include:

  • Pyridine ring : 6-methyl substitution at the 3-position.
  • Side chain : A 5-oxopentyl group linked to the carbamate.

Comparisons with similar compounds (Table 1) reveal critical differences in substituents and heterocyclic systems:

Compound Name Core Structure Substituents Key Functional Groups Reference
tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate Pyridine 6-methyl, 5-oxopentyl Carbamate, ketone
tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate Pyridine 4-hydroxy, 5-methoxy, methylcarbamate Hydroxy, methoxy, carbamate
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate Pyridine 5,6-dimethoxy, methylcarbamate Methoxy, carbamate
tert-Butyl N-[(3R,5S)-5-methylpiperidin-3-yl]carbamate Piperidine 5-methyl Carbamate, aliphatic amine

Table 1 : Structural comparison of tert-butyl carbamate derivatives.

Key Observations:
  • Pyridine vs.
  • Substituent Effects : The 6-methyl group in the target compound enhances steric hindrance and lipophilicity compared to methoxy or hydroxy groups in analogs like tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate .
  • Ketone Functionality : The 5-oxopentyl chain introduces a reactive ketone absent in other carbamates, enabling conjugation or further derivatization .

Physicochemical Properties

  • Lipophilicity : The 6-methyl group in the target compound increases logP compared to polar substituents (e.g., hydroxy in ).
  • Solubility : Methoxy groups (e.g., ) enhance aqueous solubility relative to methyl or trifluoromethyl substituents.
  • Stability : The ketone in the target compound may render it more reactive than esters or ethers in analogs.

Biological Activity

tert-Butyl(5-(6-methylpyridin-3-yl)-5-oxopentyl)carbamate, with the CAS number 1352499-71-8, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16H24N2O3
  • Molecular Weight : 292.37 g/mol
  • Structure : The compound features a tert-butyl group linked to a 5-(6-methylpyridin-3-yl)-5-oxopentyl moiety, indicating potential interactions with biological targets due to the presence of the pyridine ring.

The biological activity of this compound primarily revolves around its interaction with specific enzymes and receptors in the body. Preliminary studies suggest that this compound may exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit phosphodiesterases (PDEs), which play a crucial role in cyclic nucleotide signaling pathways. This inhibition can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), influencing various physiological processes such as inflammation and smooth muscle contraction .
  • Neuroprotective Effects : The compound's structure suggests potential neuroprotective properties, particularly in the context of neurodegenerative diseases. Related compounds have demonstrated the ability to inhibit amyloid-beta aggregation, which is significant in Alzheimer's disease pathology .

2. PDE Inhibition and Anti-inflammatory Activity

Research focusing on PDE inhibitors has shown that they can significantly reduce airway hyperreactivity and inflammation in animal models of asthma. For example, compounds with similar structural motifs have been effective in reducing eosinophil activity and improving lung histology in asthmatic mice . This suggests that this compound may also possess anti-inflammatory properties.

Data Table: Comparative Biological Activities

Compound NameBiological ActivityReference
This compoundPotential PDE inhibition, neuroprotection
RoflumilastPDE4 inhibitor, anti-inflammatory
GalantamineAcetylcholinesterase inhibitor

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